Product packaging for Methyl trideca-2,4-dienoate(Cat. No.:CAS No. 55025-21-3)

Methyl trideca-2,4-dienoate

Cat. No.: B14640715
CAS No.: 55025-21-3
M. Wt: 224.34 g/mol
InChI Key: MFRQOOPOGJBAPT-UHFFFAOYSA-N
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Description

Methyl trideca-2,4-dienoate is a high-purity dienoate ester that serves as a valuable reference standard and building block in scientific research. As a member of the alpha, beta-unsaturated ester family, this compound features a conjugated diene system that makes it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions like the Diels-Alder reaction for constructing complex cyclic architectures . In industrial research and development, this compound and its structural analogs are primarily investigated for their organoleptic properties. Similar dienoate esters are known for their fruity, waxy, and pear-like odors with slight lemon connotations, making them subjects of interest in the development of novel fragrance compositions for consumer products . The compound's mechanism of action in such applications often involves its molecular structure interacting with olfactory receptors, and its properties can be fine-tuned through structural modifications. Researchers utilize this compound under the premise that its longer carbon chain may offer unique volatility and scent-profile characteristics compared to shorter-chain analogs like methyl 2,4-decadienoate . This compound is provided as a research-grade material. It is intended for use in laboratory settings only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B14640715 Methyl trideca-2,4-dienoate CAS No. 55025-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55025-21-3

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

methyl trideca-2,4-dienoate

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h10-13H,3-9H2,1-2H3

InChI Key

MFRQOOPOGJBAPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC=CC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Strategies

Stereoselective and Enantioselective Synthesis of Methyl Trideca-2,4-dienoate and Analogues

The primary challenge in synthesizing this compound is the stereocontrolled formation of the diene. The (2E,4E)-isomer is often the thermodynamic product and is accessible via several routes, while the synthesis of kinetically controlled isomers, such as the (2Z,4E) configuration, requires more specialized methods.

Palladium-catalyzed cross-coupling reactions are powerful C-C bond-forming methods that are highly effective for constructing conjugated dienes with excellent stereochemical fidelity. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. The geometry of the double bonds in the starting materials is generally retained in the final product.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. To synthesize (2E,4E)-methyl trideca-2,4-dienoate, a (E)-1-alkenylzinc species, such as (E)-non-1-enylzinc chloride, can be coupled with a methyl (E)-3-halopropenoate (e.g., methyl (E)-3-iodopropenoate) in the presence of a palladium catalyst like Pd(PPh₃)₄. The organozinc reagent is typically prepared in situ from the corresponding alkenyl halide.

Suzuki Coupling: The Suzuki coupling utilizes an organoboron reagent (e.g., a boronic acid or ester) as the coupling partner. The synthesis could proceed by coupling (E)-non-1-enylboronic acid with methyl (E)-3-bromopropenoate. This method is renowned for its high functional group tolerance and the use of stable, often commercially available organoboron reagents.

Coupling ReactionOrganometallic ReagentHalide/Triflate PartnerTypical CatalystKey Advantage
Negishi Coupling(E)-Non-1-enylzinc chlorideMethyl (E)-3-iodopropenoatePd(PPh₃)₄High reactivity of organozinc reagent.
Suzuki Coupling(E)-Non-1-enylboronic acidMethyl (E)-3-bromopropenoatePd(OAc)₂ / SPhosHigh stability and functional group tolerance of organoboron reagents.

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of conjugated dienoates, this method is particularly effective at generating the (E)-alkene at the newly formed double bond.

To construct (2E,4E)-methyl trideca-2,4-dienoate, the strategy involves reacting an α,β-unsaturated aldehyde with a phosphonate ester. Specifically, (E)-undec-2-enal serves as the C9 aldehyde component, which is reacted with the carbanion generated from triethyl phosphonoacetate using a suitable base (e.g., sodium hydride (NaH) or DBU). The reaction proceeds with high E-selectivity, affording the desired (2E,4E)-diene system in excellent yield. The water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification.

Aldehyde SubstratePhosphonate ReagentTypical BaseResulting Diene GeometryReported Yields
(E)-Undec-2-enalTriethyl phosphonoacetateNaH, LiHMDS, DBUPredominantly (2E,4E)High (>85%)

While the standard HWE reaction reliably produces E-alkenes, the Still–Gennari modification is specifically designed to favor the formation of Z-alkenes. This is achieved by using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions, typically a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures.

This method is ideal for synthesizing the (2Z,4E)-isomer of this compound. The reaction between (E)-undec-2-enal and the anion of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate under Still-Gennari conditions selectively yields the (2Z,4E)-diene. The combination of the electron-deficient phosphonate and the sequestered potassium cation kinetically favors the formation of the Z-olefin.

Olefination MethodKey Phosphonate FeatureTypical Base / AdditiveMajor Product Isomer
Standard HWEAlkyl esters (e.g., ethyl)NaH or DBU(2E,4E)-Methyl trideca-2,4-dienoate
Still-Gennari HWEElectron-withdrawing esters (e.g., trifluoroethyl)KHMDS / 18-crown-6(2Z,4E)-Methyl trideca-2,4-dienoate

The Baylis−Hillman reaction provides an atom-economical route to densely functionalized molecules. It involves the coupling of an activated alkene with an electrophile, typically an aldehyde, catalyzed by a nucleophile such as 1,4-diazabicyclo[2.2.2]octane (DABCO). While not a direct route to the final dienoate, it serves as a powerful method for constructing key precursors.

A plausible strategy begins with the Baylis-Hillman reaction between nonanal (B32974) (a C9 aldehyde) and methyl acrylate. This forms the allylic alcohol intermediate, methyl 2-(hydroxymethyl)undec-2-enoate. This adduct can then be converted into the target dienoate through a two-step sequence, such as acetylation of the alcohol followed by a base-mediated elimination, which introduces the second double bond to form the conjugated system. This approach builds the carbon skeleton and introduces the necessary functionality for subsequent diene formation.

StepReactantsCatalyst / ReagentsIntermediate / Product
1. Baylis-Hillman Adduct FormationNonanal + Methyl acrylateDABCOMethyl 2-(hydroxymethyl)undec-2-enoate
2. Elimination to form DieneAdduct from Step 11. Ac₂O, Pyridine 2. DBU (Elimination)This compound

While this compound itself is an achiral molecule, asymmetric catalysis is crucial for the synthesis of chiral analogues or precursors that may possess enhanced or novel biological activities. Asymmetric strategies can introduce stereocenters at various positions along the carbon chain.

For example, an asymmetric conjugate addition could be employed to construct a chiral precursor. The reaction of an organocuprate reagent with an α,β-alkynyl ester like methyl but-2-ynoate, in the presence of a chiral phosphine (B1218219) or phosphoramidite (B1245037) ligand, can generate a chiral allenoate intermediate with high enantioselectivity. This chiral intermediate can then be further elaborated into a chiral dienoate analogue. Alternatively, an asymmetric Baylis-Hillman reaction, using a chiral catalyst (e.g., a chiral amine or phosphine), could produce an enantioenriched allylic alcohol precursor, setting a key stereocenter for the synthesis of chiral dienoate analogues.

Asymmetric StrategyKey Reaction TypeChiral ComponentPotential Chiral Product
Asymmetric Conjugate AdditionCopper-catalyzed 1,4-addition to an alkynoateChiral phosphoramidite ligandChiral allenoate intermediate
Asymmetric Baylis-HillmanAmine- or phosphine-catalyzed C-C couplingChiral amine or phosphine catalystEnantioenriched allylic alcohol precursor

Derivatization and Functionalization Strategies

The conjugated diene system in this compound is a highly versatile functional group, susceptible to a variety of chemical transformations. These reactions allow for the conversion of the relatively simple dienoate into more complex and diverse molecular structures.

Diels-Alder Reaction: As a conjugated diene, this compound can participate in [4+2] cycloaddition reactions with various dienophiles. For instance, reaction with a strong dienophile like maleic anhydride (B1165640) or N-phenylmaleimide under thermal conditions would yield a substituted cyclohexene (B86901) derivative. This reaction is a powerful tool for constructing six-membered rings with high stereocontrol.

Conjugate Addition (Michael Addition): The electron-withdrawing methyl ester group activates the diene system towards nucleophilic attack. Soft nucleophiles, such as organocuprates (Gilman reagents), can undergo 1,6-conjugate addition, adding to the C5 position to form a new C-C bond and generate an enolate intermediate.

Oxidative Functionalization: The double bonds are susceptible to oxidation. Reaction with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) can lead to selective epoxidation. The C4=C5 double bond is generally more electron-rich and thus more nucleophilic, often reacting preferentially over the C2=C3 double bond. Dihydroxylation using reagents like osmium tetroxide (OsO₄) can also be performed to install vicinal diols.

Reaction TypeReagent(s)Reactive Site(s) on DienoateProduct Class
Diels-Alder CycloadditionMaleic anhydride, N-PhenylmaleimideC2-C5 (Diene system)Cyclohexene derivatives
1,6-Conjugate AdditionOrganocuprates (e.g., Me₂CuLi)C5 positionγ,δ-Unsaturated esters
Epoxidationm-CPBAC2=C3 or C4=C5 double bondEpoxy-enoates
DihydroxylationOsO₄, NMOC2=C3 or C4=C5 double bondTetra-functionalized esters (diols)

Table of Mentioned Compounds

Compound Name
1,4-diazabicyclo[2.2.2]octane (DABCO)
18-crown-6
Acetic anhydride (Ac₂O)
bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
(E)-Non-1-enylboronic acid
(E)-Non-1-enylzinc chloride
(E)-Undec-2-enal
Lithium bis(trimethylsilyl)amide (LiHMDS)
Maleic anhydride
meta-Chloroperoxybenzoic acid (m-CPBA)
Methyl 2-(hydroxymethyl)undec-2-enoate
Methyl acrylate
Methyl but-2-ynoate
Methyl (E)-3-bromopropenoate
Methyl (E)-3-iodopropenoate
This compound
N-Methylmorpholine N-oxide (NMO)
N-phenylmaleimide
Nonanal
Osmium tetroxide (OsO₄)
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Potassium bis(trimethylsilyl)amide (KHMDS)
Pyridine
Sodium hydride (NaH)
SPhos
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Transformations Leading to Novel Ring Systems (e.g., 1,2-Dioxolanes from Dienes)

The conjugated diene system within this compound and similar structures serves as a valuable scaffold for the synthesis of heterocyclic compounds. One notable transformation is the formation of 1,2-dioxolane rings, which are five-membered rings containing a peroxide linkage. These structures are found in numerous marine natural products and often exhibit significant biological activity. researchgate.netucl.ac.uk

The synthesis of 1,2-dioxolanes from dienes can be achieved through several methods. One common approach involves the peroxidation of the diene. For instance, the reaction of a 1,5-diene with a cobalt(II)/O2/triethylsilane system can lead to the formation of cyclic peroxides. acs.orgbeilstein-journals.org The reaction proceeds through an unsaturated peroxy radical intermediate which can then undergo intramolecular cyclization. acs.org Depending on the structure of the diene, this can yield both 1,2-dioxolanes and 1,2-dioxanes. acs.orgbeilstein-journals.org

Another method involves the radical cyclization of diene hydroperoxides. For example, the cyclization of 3-hydroperoxymethylhexa-1,5-diene has been shown to occur selectively at one of the double bonds to form 1,2-dioxolanes. rsc.org Electrophile-induced cyclization, on the other hand, can lead to products derived from attack at either double bond. rsc.org The choice of reaction conditions, therefore, plays a crucial role in determining the regioselectivity of the cyclization.

The ozonolysis of unsaturated compounds is another reliable method for introducing a peroxide functional group, which can then be used to form the 1,2-dioxolane ring. nih.gov Furthermore, the oxidation of cyclopropanes in the presence of transition-metal catalysts provides an efficient route to 1,2-dioxolanes. beilstein-journals.orgnih.gov

Table 1: Methods for the Synthesis of 1,2-Dioxolanes from Dienes

Method Description Key Features
Peroxidation with Co(II)/O₂/Et₃SiH Involves the formation of an unsaturated peroxy radical followed by intramolecular cyclization. acs.orgbeilstein-journals.org Can produce both 1,2-dioxolanes and 1,2-dioxanes depending on the diene structure. acs.org
Radical Cyclization of Diene Hydroperoxides Stereospecific formation of 1,2-dioxolanes from the cyclization of a hydroperoxide. rsc.org Offers good control over stereochemistry. rsc.org
Electrophile-Induced Cyclization Cyclization is initiated by an electrophile, leading to potential formation of different ring sizes. rsc.org Regioselectivity can be controlled by reaction conditions. rsc.org
Ozonolysis Introduction of a peroxide group via ozone, followed by intramolecular cyclization. nih.gov A reliable method for peroxide functional group introduction. nih.gov
Oxidation of Cyclopropanes Transition-metal catalyzed oxidation of cyclopropanes to form 1,2-dioxolanes. beilstein-journals.orgnih.gov An efficient route to functionalized dioxolanes. beilstein-journals.org

Selective Chemical Modifications of the Ester and Diene Moieties

The ester and diene functionalities of this compound offer multiple sites for selective chemical modification, allowing for the synthesis of a diverse range of derivatives.

Modifications of the Ester Group:

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which alters the molecule's solubility and provides a handle for further reactions, such as amide bond formation or metal coordination. The choice between a methyl or ethyl ester can also influence reactivity due to steric differences. For instance, methyl esters generally exhibit less steric bulk, which can be advantageous in certain synthetic transformations.

Modifications of the Diene System:

The conjugated diene is susceptible to a variety of reactions. Cross-metathesis reactions have proven to be a powerful tool for modifying the diene system. For example, cross-metathesis of methyl (2Z,4E)-hexadienoate with terminal alkenes using a second-generation Grubbs-Hoveyda catalyst provides substituted (2Z,4E)-dienyl esters in good yields. nih.govorganic-chemistry.orgnih.gov This method has been successfully applied to the synthesis of complex natural product fragments. nih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, are also highly effective for the stereoselective synthesis of dienoates. pnas.org These methods allow for the precise construction of all four possible stereoisomers of a 2,4-dienoate with high isomeric purity. pnas.org The Wittig reaction and its variants, including the Horner-Wadsworth-Emmons and Still-Gennari olefinations, are classic methods for forming the double bonds of the diene system. pnas.orgacs.orgnih.govthieme-connect.de Tandem oxidation-Wittig sequences have also been developed to prepare functionalized dienoates in a one-pot process. researchgate.net

Advancements in Sustainable Synthesis Approaches relevant to Methyl Dienoates

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like methyl dienoates. The focus is on developing more environmentally benign and efficient processes.

The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, is another important strategy. uaeu.ac.ae This approach saves time, reduces the use of solvents and reagents, and minimizes waste generation. uaeu.ac.ae For example, combinations of Suzuki cross-coupling and Wittig olefination reactions have been successfully performed in one pot to synthesize dienoates. uaeu.ac.ae

Furthermore, the use of greener solvents, such as water or bio-derived solvents, is being explored to replace traditional volatile organic compounds. semanticscholar.orgijbpas.com The development of catalytic systems that are effective in these environmentally friendly media is an active area of research. semanticscholar.orgijbpas.com

Future Directions in Synthetic Innovation for Complex Methyl Esters

The future of synthesizing complex methyl esters like this compound lies in the continued development of highly selective, efficient, and sustainable methodologies.

One promising area is the application of synthetic biology and metabolic engineering. longdom.orgijpsjournal.com By engineering microorganisms, it may be possible to produce complex esters directly from simple feedstocks, offering a renewable and potentially more sustainable alternative to traditional chemical synthesis. longdom.orgresearchgate.net

Advances in catalysis will also play a crucial role. The development of novel catalysts with enhanced activity and selectivity will enable the synthesis of complex molecules with greater precision and efficiency. mdpi.comnih.gov This includes the design of catalysts for C-H activation, which would allow for the direct functionalization of the hydrocarbon chain of the ester, and the development of more robust and recyclable catalysts for metathesis and cross-coupling reactions.

Computational modeling and bioinformatics are becoming increasingly important tools in designing and optimizing synthetic pathways. longdom.org These tools can help to predict the outcome of reactions, identify potential side reactions, and guide the design of more efficient synthetic routes. longdom.org The integration of these computational approaches with experimental work is expected to accelerate the pace of innovation in the synthesis of complex methyl esters.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,2-Dioxolane
Methyl (2Z,4E)-hexadienoate
(3E,5Z)-3,5-tetradecadienoic acid
Ethyl (2E,4Z)-2,4-tridecadienoate
1-undecyn-3-ol
Ethyl 3,4-tridecadienoate
Methyl methylthiomethyl sulfone
Methyl (3E,5Z)-3,5-tetradecadienoate
(3E,5Z)-1-Methylsulfonyl-1-methylthio-3,5-tetradecadiene
(3E,5Z)-1-methylsulfonyl-1-methylsulfinyl-3,5-tetradecadiene
2-azido-2,4-dienoates
(triphenylphosphoranylidene)acetaldehyde
3-hydroperoxymethylhexa-1,5-diene
1,2-dioxanes
Ethyl undeca-2,4-dienoate
Ethyl (E)-β-bromoacrylate
Ethyl (Z)-β-bromoacrylate
(Z)-1-octenyl iodide
(E)-crotonaldehyde
(E)-2-nonenal
Ethyl (2Z,4E)-hexa-2,4-dienoate
Ethyl (2Z,4E)-undeca-2,4-dienoate
Ethyl trideca-2,4,6-trienoate
(E)-penta-2,4-dienoic acid
Methyl penta-2,4-dienoate
Ethyl-(2E,4Z)-5-chloropenta-2,4-dienoate
(2Z)-3-chloroprop-2-en-1-ol
Ethyl 2-aryl-2,3-alkadienoates
Ethyl 4-bromo-2-alkynoate
Ethyl 2-methyl-6-oxohexa-2,4-dienoate
Methyl-n-tetradeca-trans-2,4,5-trienoate
Estragole
Methyl sorbate
Methyl 6-(4-methoxyphenyl)hexa-2,4-dienoate
Methyl oleate
Methyl acrylate
Dimethyl (E)-2-undecendioate
Dimethyl (E)-2-undecenedioate
β-pinene
Diethyl maleate
Ethyl but-2-enoate
Ethyl-3-methylpent-2-enoate
Methyl 3-(3'-nitrophenyl) cinnamate
Methyl (E, E)-5-(4'-nitro-1,1'- biphen-4-yl)-Penta-2,5-dienoate
Methyl (E,E)-5-(3'-nitrobiphenyl)Penta-2,4- dienoate
3-(3“-nitrobiphen-3'-yl) acrylic acid
Dimethyl biphenyl-4,4'-diacrylate
Dimethyl biphenyl-3,4'-diacrylate
Sertraline hydrochloride
5-fluorouracil
Acetanilide
Aspirin
Artenisinin
Isobutanol
3,5-dimethyl-trideca-2,4-dienoic acid
Ethyl 3,5-dimethylhexa-2,4-dienoate
3,5-dimethyl-1,2-dioxolane esters

Elucidation of Reaction Mechanisms Involving Methyl Trideca 2,4 Dienoate

Mechanistic Pathways of Conjugated Dienoate Formation

The synthesis of the conjugated diene system present in methyl trideca-2,4-dienoate can be achieved through several catalytic routes. These methods offer pathways to construct the carbon-carbon double bonds with varying degrees of selectivity and efficiency.

Transition metal catalysis is a cornerstone in the stereoselective synthesis of conjugated dienes. nih.gov Key methodologies include palladium-catalyzed cross-coupling reactions, rhodium-catalyzed dienylation, and molybdenum-catalyzed olefin metathesis. While specific mechanistic studies on this compound are not extensively documented, the mechanisms for analogous long-chain dienoate syntheses provide a clear framework.

Palladium-Catalyzed Cross-Coupling Reactions:

The Negishi and Suzuki cross-coupling reactions are powerful tools for forming the C-C bonds in conjugated dienes. nobelprize.org The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle:

Oxidative Addition: A palladium(0) complex reacts with an organic halide (or triflate), inserting the palladium into the carbon-halogen bond to form a palladium(II) intermediate. nobelprize.orgnih.gov

Transmetalation: An organometallic nucleophile (e.g., organozinc in Negishi coupling or organoboron in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

For the synthesis of a dienoate like this compound, this would typically involve the coupling of a vinyl-organometallic reagent with a vinyl halide or triflate. The stereochemistry of the reactants is generally retained in the product.

Catalyst System Reactants Key Mechanistic Steps Stereochemical Outcome
Palladium(0) / Phosphine (B1218219) LigandsVinyl-organoboron compound + Vinyl halideOxidative addition, Transmetalation, Reductive eliminationHigh stereoselectivity, retention of double bond geometry
Palladium(0) / Phosphine LigandsVinyl-organozinc compound + Vinyl halideOxidative addition, Transmetalation, Reductive eliminationHigh stereoselectivity, retention of double bond geometry

Rhodium-Catalyzed Dienylation:

Rhodium catalysts can be employed in the dimerization of allenes or the coupling of aldehydes and allenes to form conjugated dienes. acs.orgnih.gov The mechanism of rhodium-catalyzed 1:2 coupling of aldehydes and allenes involves an initial oxidative coupling of two allene (B1206475) molecules. acs.org This is followed by allylation of the aldehyde, β-hydride elimination, and finally, a C-H bond-forming reductive elimination to yield the diene product. acs.org

Molybdenum-Catalyzed Olefin Metathesis:

Olefin metathesis, catalyzed by molybdenum-imido alkylidene complexes, provides another route to conjugated dienoates. nih.gov The Chauvin mechanism describes this process, which involves the [2+2] cycloaddition of an alkene to the metal alkylidene, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo cycloreversion to yield a new alkene and a new metal alkylidene, which continues the catalytic cycle. wikipedia.org For dienoate synthesis, ring-closing metathesis of a suitable precursor can be employed. thieme-connect.com

Organocatalysis offers a metal-free alternative for the synthesis of complex molecules. For the formation of structures analogous to this compound, vinylogous Michael additions are a key strategy. These reactions utilize chiral primary or secondary amines to activate α,β-unsaturated carbonyl compounds through the formation of dienamine intermediates. nih.gov

The general mechanism for a dienamine-catalyzed vinylogous Michael addition is as follows:

Dienamine Formation: The organocatalyst (a chiral amine) reacts with an α,β-unsaturated aldehyde or ketone to form a reactive dienamine intermediate.

Nucleophilic Attack: The γ-carbon of the dienamine acts as a nucleophile and attacks an electrophile, such as a nitroalkene or another Michael acceptor. nih.gov

Hydrolysis: The resulting iminium ion is hydrolyzed to release the final product and regenerate the organocatalyst.

This methodology allows for the enantioselective formation of C-C bonds at the γ-position of an unsaturated system, which is a potential strategy for constructing the backbone of long-chain dienoates.

Catalyst Type Reaction Key Intermediate Activation Mode
Chiral Primary/Secondary AmineVinylogous Michael AdditionDienamineNucleophilic activation of the γ-carbon
Bifunctional SquaramideMichael AdditionEnolateHydrogen bonding and general base catalysis

Stereochemical Control Mechanisms in Dienoate Synthesis

The biological activity and physical properties of conjugated dienoates are often dependent on the stereochemistry of the double bonds. Therefore, controlling the E/Z configuration is a critical aspect of their synthesis.

In transition metal-catalyzed cross-coupling reactions, the stereochemistry of the final dienoate is largely determined by the stereochemistry of the starting vinyl partners. nih.gov The mechanism of these reactions, particularly the reductive elimination step from the diorganopalladium(II) complex, is typically stereoretentive.

For olefin metathesis, the stereochemical outcome can be influenced by the catalyst structure. For instance, certain ruthenium and molybdenum catalysts can be designed to favor the formation of either E or Z isomers. thieme-connect.com In the context of synthesizing (2Z,4E)-dienoates, tethered ring-closing metathesis has been shown to be a highly stereoselective method. thieme-connect.com This approach involves a temporary tether that directs the stereochemical course of the reaction, followed by a base-induced elimination to furnish the desired dienoate with high stereoselectivity. thieme-connect.com

Advanced Analytical Techniques for Structural and Isomeric Characterization of Methyl Trideca 2,4 Dienoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, including the carbon framework and the chemical environment of each proton.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural elucidation of methyl trideca-2,4-dienoate.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the protons of the conjugated diene system, the methyl ester group, and the long alkyl chain. The olefinic protons (H-2, H-3, H-4, H-5) are expected to resonate in the downfield region (typically δ 5.5-7.5 ppm) due to the deshielding effect of the double bonds and the ester group. The coupling constants (J-values) between these protons are crucial for determining the stereochemistry (E/Z configuration) of the double bonds. The singlet for the methoxy (B1213986) group (-OCH₃) would appear around δ 3.7 ppm. Protons on the alkyl chain would produce signals in the upfield region (δ 0.8-2.2 ppm).

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state. The carbonyl carbon of the ester group is the most downfield signal (around δ 167 ppm). The sp² carbons of the diene system would appear in the olefinic region (δ 118-150 ppm). The methoxy carbon gives a signal around δ 51 ppm, while the sp³ carbons of the long alkyl chain resonate in the upfield region (δ 14-35 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2E,4E)-Methyl Trideca-2,4-dienoate

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C1 (C=O) - ~167
C2 ~5.8 (d) ~121
C3 ~7.3 (dd) ~145
C4 ~6.2 (dt) ~128
C5 ~6.0 (m) ~148
C6-C12 ~1.2-2.2 (m) ~22-32
C13 ~0.9 (t) ~14
-OCH₃ ~3.7 (s) ~51

(Note: Predicted values are based on typical ranges for similar long-chain polyunsaturated esters. Actual values may vary.)

Two-dimensional (2D) NMR experiments provide correlation data that helps piece together the molecular structure by establishing connectivity between atoms. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically on adjacent carbons). libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-4 with H-5, confirming the integrity of the conjugated diene spin system. It would also show correlations between adjacent protons along the alkyl chain (e.g., H-5 to H-6, H-6 to H-7, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom it is directly attached to. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum (e.g., the proton at δ ~5.8 ppm to the carbon at δ ~121 ppm for the C-2 position).

TOCSY (Total Correlation Spectroscopy): This technique reveals correlations between all protons within a given spin system, not just adjacent ones. rsc.org A TOCSY experiment on this compound would show correlations among all the olefinic protons (H-2, H-3, H-4, H-5), helping to identify all signals belonging to this system. A separate spin system would be observed for the entire alkyl chain, from H-6 to H-13.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. botanyjournals.com Gas chromatography separates the components of a mixture based on their boiling points and interactions with a stationary phase, and the mass spectrometer detects and identifies the eluted compounds. brjac.com.br

Upon entering the mass spectrometer, molecules are typically ionized by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries for identification. scholarsresearchlibrary.com The fragmentation pattern for this compound would show a molecular ion peak (M⁺) at m/z 224, confirming its molecular weight. Characteristic fragments would include the loss of the methoxy group ([M-31]⁺ at m/z 193) and a prominent peak from the McLafferty rearrangement (often at m/z 74 for methyl esters). Other fragments would arise from cleavages along the long alkyl chain. nih.gov

Table 2: Expected Key Ions in the Electron Ionization (EI) Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Identity of Fragment
224 Molecular Ion [M]⁺
193 [M - OCH₃]⁺
165 [M - C₄H₉]⁺
113 [CH₃OOC(CH)₄]⁺
81 [C₆H₉]⁺ (Cyclic fragment)
74 McLafferty rearrangement ion

(Note: These are predicted fragments based on common fragmentation pathways for fatty acid methyl esters.)

For samples that are thermally unstable or part of a more complex, non-volatile matrix, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov LC separates components in the liquid phase before they are introduced to the mass spectrometer. researchgate.net LC-MS is particularly useful for providing clear molecular ion information, as it often employs "softer" ionization techniques than GC-MS that cause less fragmentation. researchgate.net This is advantageous for confirming the molecular weight of the analyte in a complex mixture.

The effectiveness of MS depends heavily on the ionization technique used. nih.gov While GC-MS typically uses electron ionization, LC-MS employs a variety of softer methods suitable for different types of analytes.

ESI-MS (Electrospray Ionization): ESI is ideal for polar and ionic compounds. This compound is relatively nonpolar, so ESI would be less efficient unless it can form adducts with ions like sodium ([M+Na]⁺).

APCI-MS (Atmospheric Pressure Chemical Ionization): APCI is well-suited for moderately polar to nonpolar compounds that are volatile enough to be vaporized in a heated nebulizer. It is a strong candidate for the analysis of this compound by LC-MS, typically producing a protonated molecule [M+H]⁺.

APPI-MS (Atmospheric Pressure Photoionization): APPI is effective for nonpolar compounds that are difficult to ionize by ESI or APCI. It uses photons to ionize the analyte and is another excellent choice for this compound.

TSI-MS (Trochoidal-Sector Ionization Mass Spectrometry): This is a less common, specialized technique. Generally, for a compound like this compound, APCI or APPI coupled with either GC or LC would be the most common and effective advanced ionization methods used for its detection and characterization. researchgate.net

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. For this compound, the FTIR spectrum provides definitive evidence for its key structural features: the ester group, the conjugated carbon-carbon double bonds, and the aliphatic chain.

The molecule's structure contains several key functional groups whose vibrational modes can be predicted to fall within well-established frequency ranges. The most prominent absorption band is expected from the carbonyl (C=O) stretching of the ester group. Due to conjugation with the C=C double bonds, this band typically appears at a lower wavenumber (around 1715-1730 cm⁻¹) compared to a saturated ester (1735-1750 cm⁻¹). The carbon-carbon double bond (C=C) stretching vibrations of the conjugated system are expected to produce strong to medium absorption bands in the 1600-1650 cm⁻¹ region. Furthermore, the carbon-oxygen (C-O) single bond stretching of the ester group will exhibit strong bands in the 1000-1300 cm⁻¹ range. The aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups of the tridecyl chain will be observed in the 2850-3000 cm⁻¹ region, while the C-H stretching of the vinylic hydrogens will appear slightly above 3000 cm⁻¹.

Detailed analysis of the FTIR spectrum allows for the confirmation of these functional groups, providing a foundational piece of the structural puzzle.

Table 1: Characteristic Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Bond Functional Group Vibration Type
~3010-3040 =C-H Alkene Stretching
2850-2960 C-H Alkane (CH₂, CH₃) Stretching
1715-1730 C=O α,β-Unsaturated Ester Stretching
1600-1650 C=C Conjugated Alkene Stretching
1435-1465 C-H Alkane (CH₂, CH₃) Bending
1000-1300 C-O Ester Stretching

Synergistic Application of Multiple Analytical Platforms for Comprehensive Characterization

While FTIR spectroscopy is excellent for identifying functional groups, a complete and unambiguous structural and isomeric characterization of this compound necessitates the synergistic use of multiple analytical platforms. Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and FTIR spectroscopy, when used in conjunction, provide complementary information that culminates in a detailed molecular portrait. thermofisher.com This integrated approach is crucial for distinguishing between isomers and confirming the precise connectivity and stereochemistry of the molecule.

The typical analytical workflow would commence with Gas Chromatography (GC) to separate the compound from any impurities and to determine its retention time, a characteristic physical property. Coupled with Mass Spectrometry (MS) , this provides the molecular weight from the molecular ion peak and crucial fragmentation patterns. For this compound (C₁₄H₂₄O₂), the expected molecular ion [M]⁺ would be at m/z 224. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃) resulting in an [M-31]⁺ ion, and cleavage at the ester functionality, providing further structural clues.

Next, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to map out the carbon-hydrogen framework of the molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The olefinic protons in the conjugated system would appear in the downfield region (typically 5.5-7.5 ppm), and their coupling constants would be critical in determining the stereochemistry (E/Z or trans/cis) of the double bonds. The singlet for the methyl ester protons would be expected around 3.7 ppm.

¹³C NMR spectroscopy indicates the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the ester would be observed significantly downfield (around 167 ppm), while the sp² carbons of the conjugated system would appear in the 118-145 ppm range.

Finally, the data from FTIR spectroscopy , as detailed in the previous section, would confirm the presence of the key functional groups (ester, conjugated C=C bonds), corroborating the interpretations from MS and NMR data. The combination of these techniques provides a powerful and comprehensive approach to characterization. The MS data confirms the elemental composition and molecular weight, the NMR data elucidates the precise atom-to-atom connectivity and stereochemistry, and the FTIR data provides unequivocal confirmation of the functional groups present. This multi-faceted approach ensures the accurate and reliable structural determination of this compound.

Table 2: Summary of Synergistic Analytical Techniques for this compound Characterization

Analytical Technique Information Provided Expected Results for this compound
GC-MS Retention time, Molecular Weight, Fragmentation Pattern Molecular Ion [M]⁺ at m/z 224. Characteristic fragments like [M-31]⁺.
¹H NMR Proton environments, spin-spin coupling, stereochemistry Olefinic protons (δ 5.5-7.5 ppm) with coupling constants indicating E/Z isomers. Methyl ester singlet (δ ~3.7 ppm).
¹³C NMR Carbon environments, number of unique carbons Ester carbonyl carbon (δ ~167 ppm). Alkene sp² carbons (δ 118-145 ppm). Aliphatic sp³ carbons.

| FTIR | Presence of functional groups | C=O stretch (~1720 cm⁻¹), C=C stretch (~1640, 1610 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-H stretches. |

Biological Roles and Mechanistic Studies in Non Human Organisms

Role in Chemical Communication and Semiochemistry

There is no specific information available in the scientific literature detailing the role of Methyl trideca-2,4-dienoate in chemical communication or semiochemistry in any non-human organism.

No studies have been identified that report this compound as a pheromone for any insect species. Consequently, there is no data on its species specificity.

While various methyl dienoates have been identified as insect pheromones that can elicit behaviors such as aggregation and mating, no research has specifically documented the behavioral responses of any insect species to this compound.

Given the absence of information on its pheromonal activity, there are no theoretical or mechanistic considerations for the use of this compound in integrated pest management strategies. The potential for using semiochemicals in pest management is a broad field of study, but its application is contingent on identifying the specific compounds that mediate insect behavior.

Structure-Activity Relationship (SAR) Studies

No structure-activity relationship (SAR) studies have been published that specifically investigate this compound. SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, but such research has not been conducted for this particular compound.

Without any identified biological activity for this compound, there has been no elucidation of the structural determinants required for its biological efficacy.

The influence of stereoisomeric configuration on the bioactivity of pheromones is a critical aspect of chemical ecology. nih.govmdpi.com Different stereoisomers of a pheromone can elicit varied or no response in insects. nih.govmdpi.com However, as no bioactivity has been reported for this compound, there are no studies on the influence of its stereoisomeric configuration.

Receptor Binding and Signaling Pathway Investigations in Non-Human Models

This compound is recognized as a component of the male-produced aggregation pheromone in the sawtoothed grain beetle, Oryzaephilus surinamensis. confex.comresearchgate.netresearchgate.net Investigations into its biological role have therefore centered on its detection by the insect's olfactory system, which involves the binding of the compound to specific olfactory receptors (ORs) located on the antennae and the subsequent activation of intracellular signaling pathways.

In insects, the perception of volatile chemical cues like this compound is mediated by a distinct class of odorant-gated ion channels. nih.gov These channels are typically heteromeric complexes composed of a highly conserved co-receptor subunit (Orco) and a variable odorant receptor (OR) subunit. nih.gov The OR subunit is responsible for binding to specific odorants and confers the chemical sensitivity of the entire receptor complex. nih.gov

Studies on Oryzaephilus surinamensis have utilized electroantennography (EAG) to investigate the neural response to pheromone components. nih.gov EAG recordings measure the summed electrical potential from the antenna, providing a direct indication of olfactory receptor neuron (ORN) activation upon exposure to an odorant. Research has shown that the antennae of both male and female sawtoothed grain beetles respond to the synthetic components of the aggregation pheromone, which includes this compound. nih.gov This demonstrates that functional receptors for this compound are present on the antennae of the beetles. nih.gov

While specific binding affinities (e.g., Kd or IC50 values) for this compound to a specific O. surinamensis olfactory receptor have not been detailed in the available literature, the general mechanism of insect olfaction provides a framework for understanding its action. The binding of an odorant ligand, such as this compound, to the OR subunit is thought to induce a conformational change in the receptor complex. nih.gov This change leads to the opening of the associated ion channel, allowing for an influx of cations and the depolarization of the ORN. nih.gov

The signaling pathway following receptor binding is a rapid process characteristic of ionotropic receptors. The depolarization of the neuron generates an action potential that travels down the axon to the antennal lobe of the insect's brain. This signal is then processed in higher brain centers, ultimately leading to a behavioral response, such as aggregation. nih.gov The process relies on the direct gating of an ion channel by the odorant-receptor interaction, rather than a G-protein-coupled second messenger cascade, which allows for the rapid detection and processing of olfactory information essential for locating mates and food sources.

Research into the structural basis of how insect olfactory receptors recognize a wide array of odorants suggests that binding is often mediated by multiple, distributed hydrophobic interactions within a geometrically simple binding pocket. nih.govbiorxiv.org This allows for a degree of promiscuity in ligand recognition, where a single receptor can be activated by several structurally similar compounds. nih.gov In the context of the O. surinamensis pheromone blend, individual receptors may be tuned to specific components like this compound, or they may respond to the blend as a whole to trigger the full behavioral response.

**Table 1: Summary of Receptor and Signaling Pathway Information for this compound in *Oryzaephilus surinamensis***

OrganismReceptor TypeLocationDetection MethodSignaling MechanismObserved Outcome
Oryzaephilus surinamensis (Sawtoothed grain beetle)Olfactory Receptor (OR)AntennaeElectroantennography (EAG)Odorant-gated ion channel activationAntennal nerve depolarization nih.gov

Computational Chemistry and Theoretical Modeling of Methyl Trideca 2,4 Dienoate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. For a compound like Methyl trideca-2,4-dienoate, QSAR could be employed to predict its potential biological effects based on its molecular features.

Molecular Descriptor Selection and Model Validation

To build a QSAR model for this compound, a crucial first step would be the selection of relevant molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. For this compound, these could include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, such as its size and shape.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distributions and dipole moments.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.

Once a set of descriptors is calculated, a statistical method, such as multiple linear regression or partial least squares, would be used to build a model that correlates these descriptors with a known biological activity.

Model validation is a critical step to ensure the predictive power of the QSAR model. This would involve both internal validation (e.g., cross-validation) and external validation using an independent set of compounds. A statistically robust and validated QSAR model could then be used to predict the bioactivity of other, similar compounds.

Table 1: Potential Molecular Descriptors for QSAR Modeling of this compound

Descriptor ClassExample DescriptorsInformation Encoded
TopologicalWiener Index, Randić IndexMolecular branching and connectivity
GeometricalMolecular Surface Area, Molecular VolumeSize and shape of the molecule
ElectronicDipole Moment, HOMO/LUMO energiesElectron distribution and reactivity
PhysicochemicalLogP, Molar RefractivityHydrophobicity and polarizability

Machine Learning and Artificial Intelligence Applications in QSAR

Modern QSAR studies increasingly employ machine learning (ML) and artificial intelligence (AI) to handle large datasets and complex, non-linear relationships between chemical structure and biological activity. For this compound, various ML algorithms could be applied to develop more sophisticated QSAR models. These might include:

Support Vector Machines (SVM): Effective for classification and regression tasks.

Random Forests (RF): An ensemble method that can handle high-dimensional data and prevent overfitting.

Artificial Neural Networks (ANN): Capable of modeling highly complex, non-linear relationships.

These ML-based QSAR models could potentially provide more accurate predictions of the bioactivity of this compound and related compounds compared to traditional statistical methods.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its dynamic behavior and interactions with biological systems.

Conformational Analysis and Dynamic Behavior in Biological Systems

MD simulations could be used to explore the conformational landscape of this compound. This would involve simulating the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer) to understand its preferred shapes and how it moves and flexes. This information is crucial for understanding how the molecule might interact with a biological target.

Ligand-Receptor Interaction Modeling (Non-Human Biological Systems)

If a biological target for this compound were identified in a non-human system, MD simulations could be used to model its interaction with the receptor. This would involve placing the molecule in the binding site of the receptor and simulating the system over time. Such simulations could reveal:

The key amino acid residues involved in binding.

The stability of the ligand-receptor complex.

The energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

This information would be invaluable for understanding the mechanism of action of this compound.

Table 2: Potential Applications of MD Simulations for this compound

Simulation TypeSystemPotential Insights
Conformational AnalysisThis compound in waterPreferred 3D structures and flexibility
Ligand-Receptor DockingThis compound and a hypothetical receptorBinding mode and affinity
Membrane PermeationThis compound and a lipid bilayerAbility to cross cell membranes

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly detailed information about the electronic structure and properties of molecules. For this compound, these calculations could be used to determine a variety of properties that are difficult or impossible to measure experimentally.

Methods such as Density Functional Theory (DFT) could be employed to calculate:

Optimized molecular geometry: The most stable 3D arrangement of the atoms.

Electronic properties: Such as the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are important for understanding the molecule's reactivity.

Vibrational frequencies: Which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure.

These quantum chemical calculations would provide a fundamental understanding of the intrinsic properties of this compound, which would be essential for interpreting its chemical behavior and potential biological activity.

Electronic Structure Analysis and Reactivity Prediction

A theoretical investigation into the electronic structure of this compound would likely involve quantum chemical calculations to determine its molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential. Such an analysis would be foundational for predicting its reactivity. For instance, the energies and shapes of the frontier molecular orbitals would indicate the most probable sites for nucleophilic or electrophilic attack. The conjugated diene system is expected to be the primary center of reactivity.

Table 1: Hypothetical Electronic Properties of this compound

Property Predicted Value Method
HOMO Energy Not Available DFT/B3LYP
LUMO Energy Not Available DFT/B3LYP

Energetics of Reaction Pathways and Transition States

Computational studies could elucidate the mechanisms of reactions involving this compound, such as Diels-Alder reactions or electrophilic additions. By mapping the potential energy surface, the energies of reactants, products, intermediates, and transition states could be calculated. This would allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

Table 2: Hypothetical Energetic Data for a Reaction of this compound

Reaction Coordinate ΔE (kcal/mol) Computational Level
Reactants 0 CCSD(T)
Transition State 1 Not Available CCSD(T)
Intermediate Not Available CCSD(T)
Transition State 2 Not Available CCSD(T)

Nonadiabatic Molecular Dynamics and Excited State Properties

The photochemistry of this compound could be explored using nonadiabatic molecular dynamics simulations. These simulations would model the behavior of the molecule after absorbing light, tracking its evolution on excited-state potential energy surfaces. Key properties of interest would include the excited-state lifetimes, quantum yields of photochemical reactions, and pathways of internal conversion and intersystem crossing.

Table 3: Hypothetical Excited State Properties of this compound

Property Predicted Value Method
S1 Excitation Energy Not Available TD-DFT
T1 Excitation Energy Not Available TD-DFT

Docking and Molecular Recognition Studies in Non-Human Biological Systems

Molecular docking simulations could be employed to investigate the binding of this compound to specific protein targets in non-human organisms, such as insects or fungi, where it might act as a pheromone or signaling molecule. These studies would predict the preferred binding poses and affinities, offering insights into its mode of biological action at a molecular level.

Table 4: Hypothetical Docking Results for this compound with an Insect Odorant Binding Protein

Parameter Predicted Value Docking Software
Binding Affinity (kcal/mol) Not Available AutoDock Vina
Key Interacting Residues Not Available -

Degradation Pathways and Stability Profiles of Methyl Trideca 2,4 Dienoate

Forced Degradation Studies and Stress Conditions (e.g., Acidic, Basic, Oxidative, Thermal, Photolytic)

Forced degradation studies are essential for determining the intrinsic stability of a compound by subjecting it to stress conditions more severe than accelerated stability testing nih.gov. These studies help to elucidate degradation pathways and identify potential degradation products longdom.orgsgs.com. For methyl trideca-2,4-dienoate, the key reactive sites are the ester functional group and the conjugated double bonds.

Acidic and Basic Conditions:

Under acidic and basic conditions, the primary degradation pathway for this compound is expected to be hydrolysis of the ester linkage.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is likely to hydrolyze to yield trideca-2,4-dienoic acid and methanol. The reaction can be driven to completion by using a sufficient excess of water google.comgoogle.com.

Base-Catalyzed Hydrolysis (Saponification): In basic conditions, such as in the presence of sodium hydroxide, the ester undergoes saponification, a typically rapid and irreversible reaction, to produce the corresponding carboxylate salt (sodium trideca-2,4-dienoate) and methanol thieme-connect.de. The rate of hydrolysis is generally faster under basic conditions than acidic conditions organic-chemistry.org.

Oxidative Conditions:

The conjugated diene system in this compound makes it particularly susceptible to oxidation. Polyunsaturated fatty acid methyl esters are known to have lower oxidative stability compared to their saturated and monounsaturated counterparts atlantis-press.comatlantis-press.commdpi.com.

Autoxidation: Exposure to atmospheric oxygen can initiate a free-radical chain reaction, leading to the formation of hydroperoxides as primary oxidation products. These hydroperoxides are unstable and can further decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids nih.govmdpi.com. The presence of bis-allylic hydrogens in similar polyunsaturated structures makes them particularly reactive towards radical abstraction mdpi.com.

Forced Oxidation: Strong oxidizing agents like hydrogen peroxide would accelerate this process, leading to significant degradation nih.gov. The reaction can lead to the cleavage of the carbon-carbon double bonds.

Thermal Conditions:

Elevated temperatures can induce thermal degradation. For esters, this often involves the cleavage of the ester bond dtic.mil. The presence of unsaturation can also lead to polymerization at high temperatures google.com. Studies on similar esters show that degradation can begin at temperatures approaching 200°C researchgate.netnih.gov. The specific degradation pathway would likely involve both hydrolysis (if moisture is present) and homolytic cleavage of bonds, potentially leading to a variety of volatile and non-volatile products.

Photolytic Conditions:

Exposure to ultraviolet (UV) light can provide the energy to induce photochemical reactions in molecules with chromophores, such as the conjugated diene system in this compound.

Isomerization: One common photolytic reaction for conjugated dienes is cis-trans isomerization around the double bonds.

Polymerization: UV light can also initiate radical polymerization, leading to the formation of higher molecular weight species.

Photo-oxidation: In the presence of oxygen, photolytic conditions can accelerate oxidation processes, leading to the formation of oxygenated degradation products frontiersin.orgnih.gov. Sorbic acid, a compound with a similar conjugated diene structure, is known to undergo autoxidation in solution, a process that can be influenced by light tandfonline.com.

Stress ConditionExpected Primary Degradation PathwayPotential Degradants
Acidic HydrolysisTrideca-2,4-dienoic acid, Methanol
Basic Saponification (Hydrolysis)Trideca-2,4-dienoate salt, Methanol
Oxidative Peroxidation and cleavage of double bondsHydroperoxides, Aldehydes, Ketones, Carboxylic acids
Thermal Ester bond scission, PolymerizationShorter-chain esters, Alkenes, Volatile compounds
Photolytic Isomerization, Polymerization, Photo-oxidationGeometric isomers, Dimers/Polymers, Oxygenated products

Identification and Elucidation of Degradation Products

The identification of degradation products requires the use of various analytical techniques. While specific data for this compound is scarce, the degradation products of analogous unsaturated esters have been extensively studied.

Based on the degradation pathways of similar compounds, the following degradation products could be anticipated:

Hydrolysis Products:

Trideca-2,4-dienoic acid: The corresponding carboxylic acid from the cleavage of the ester bond.

Methanol: The alcohol moiety from the ester.

Oxidation Products: The oxidation of conjugated dienes is complex and can yield numerous products.

Primary Products: Hydroperoxides formed at various positions along the carbon chain.

Secondary Products: Cleavage of the double bonds can lead to a variety of smaller, volatile and non-volatile compounds, including:

Aldehydes (e.g., propanal, hexanal)

Ketones

Epoxides

Shorter-chain acids and esters (e.g., 9-oxo-nonanoic acid methyl ester from oxidation of methyl linoleate) mdpi.com.

Thermal and Photolytic Products:

Geometric Isomers: (cis/trans isomers) of this compound.

Polymers/Dimers: Formed through radical reactions initiated by heat or light.

Volatile Compounds: Resulting from fragmentation of the molecule at high temperatures.

The table below summarizes potential degradation products based on the behavior of analogous compounds.

Degradation TypeAnalogous CompoundIdentified Degradation ProductsPotential Products for this compound
Hydrolysis General Methyl EstersCarboxylic Acid, Methanol thieme-connect.descience.govTrideca-2,4-dienoic acid, Methanol
Oxidation Methyl LinoleateHydroperoxides, 9-oxo-nonanoic acid methyl ester mdpi.comHydroperoxides, various aldehydes and keto-esters
Photolysis Phthalate EstersBenzoic acid, hydroxylated derivatives frontiersin.orgIsomers, hydroxylated and carbonylated derivatives

Mechanistic Understanding of Degradation Processes (e.g., Hydrolysis, Oxidation, Thermolysis, Photolysis)

Hydrolysis: The hydrolysis of esters can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate anion and the alcohol.

Oxidation: The oxidation of polyunsaturated esters like this compound typically proceeds via a free-radical autoxidation mechanism involving three stages:

Initiation: Formation of a free radical, often by abstraction of a hydrogen atom from an allylic position.

Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another unsaturated molecule to form a hydroperoxide and a new carbon-centered radical, continuing the chain reaction.

Termination: Two radicals combine to form a stable, non-radical product. The hydroperoxides formed during propagation are unstable and can decompose, especially in the presence of heat, light, or metal ions, to form a complex array of secondary oxidation products.

Thermolysis: The thermal degradation of esters can occur through several mechanisms. A common pathway for esters with an available beta-hydrogen in the alcohol portion is a cyclic elimination reaction (ester pyrolysis) to form an alkene and a carboxylic acid. For methyl esters, which lack a beta-hydrogen, degradation at higher temperatures likely proceeds through radical mechanisms involving homolytic cleavage of the C-O or C-C bonds dtic.mil.

Photolysis: The conjugated diene system in this compound can absorb UV radiation. This absorption of energy can promote an electron to a higher energy molecular orbital, leading to a photochemically excited state. From this excited state, the molecule can undergo several transformations:

Energy Dissipation: Return to the ground state by releasing heat or light (fluorescence/phosphorescence).

Isomerization: Rotation around a C=C bond, leading to a geometric isomer, followed by relaxation to the ground state of that isomer.

Photochemical Reaction: The excited molecule can react with other molecules (e.g., oxygen, another ground-state molecule) or undergo intramolecular reactions like cyclization or fragmentation.

Environmental Fate and Persistence Considerations

The environmental fate of this compound is determined by its susceptibility to various degradation processes in different environmental compartments.

Biodegradation: As a fatty acid ester, it is expected to be biodegradable. Microorganisms possess esterases that can hydrolyze the ester bond, and the resulting fatty acid can be further metabolized through pathways like beta-oxidation nih.gov. The presence of unsaturation may influence the rate of degradation.

Hydrolysis: In aqueous environments, hydrolysis will be a significant degradation pathway. The rate will be pH-dependent, with faster degradation expected in alkaline waters.

Photo-degradation: In sunlit surface waters or in the atmosphere, direct photolysis and reaction with photochemically generated reactive species (like hydroxyl radicals) will contribute to its degradation.

Persistence: Due to its susceptibility to hydrolysis, oxidation, and biodegradation, this compound is not expected to be highly persistent in the environment. However, its actual persistence will depend on specific environmental conditions such as temperature, pH, microbial activity, and sunlight exposure.

Potential Advanced Research Applications of Methyl Trideca 2,4 Dienoate

Role as Key Synthetic Intermediates in Complex Organic Synthesis

The conjugated diene motif within Methyl trideca-2,4-dienoate makes it a valuable building block in the synthesis of complex organic molecules. This reactivity is particularly significant in the construction of six-membered rings through cycloaddition reactions, a common structural feature in many natural products and biologically active compounds.

One of the most powerful transformations for conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a cyclohexene (B86901) ring with high stereocontrol. wikipedia.org In this reaction, the diene (in this case, the trideca-2,4-dienoate system) reacts with a dienophile (an alkene or alkyne) to generate a cyclic product. wikipedia.org The electron-withdrawing nature of the methyl ester group in this compound can influence the reactivity and regioselectivity of the Diels-Alder reaction, making it a useful tool for synthetic chemists to introduce complexity in a single step. youtube.commasterorganicchemistry.com

The strategic application of this compound as a synthetic intermediate allows for the efficient construction of intricate molecular architectures. By carefully selecting the dienophile and reaction conditions, chemists can create a diverse range of substituted cyclohexenes, which can then be further elaborated into more complex target molecules. This approach is central to the field of total synthesis, where the goal is to prepare naturally occurring compounds from simple, commercially available starting materials. The ability to form multiple carbon-carbon bonds and set stereocenters in a predictable manner underscores the potential of this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Reaction Type Role of this compound Key Product Feature Potential Applications
Diels-Alder ReactionDieneSubstituted cyclohexene ringSynthesis of natural products, pharmaceuticals
Michael AdditionElectrophilic acceptorFunctionalized carbon chainCreation of complex acyclic structures
EpoxidationAlkene substrateEpoxidized tridecanoateIntermediate for further functionalization

Exploratory Applications in Advanced Materials Science

The structural attributes of this compound also suggest its potential utility in the development of novel polymers and advanced materials. The presence of two double bonds in a conjugated system provides a site for polymerization reactions, potentially leading to the formation of new bio-based polymers with unique properties.

While specific research on the polymerization of this compound is limited, the general reactivity of conjugated dienes is well-established in polymer chemistry. These compounds can undergo polymerization through various mechanisms, including free-radical, cationic, and anionic polymerization, to produce polymers with different microstructures and properties. The long alkyl chain of the tridecanoate moiety could impart flexibility and hydrophobicity to the resulting polymer, while the ester group could offer a site for post-polymerization modification or enhance biodegradability.

The development of bio-based polymers is a critical area of research aimed at reducing reliance on fossil fuels and creating more sustainable materials. google.commdpi.com Molecules like this compound, which can potentially be derived from renewable resources, are attractive candidates for the synthesis of "green" polymers. biocatpolymers.eu Further investigation into the polymerization of this compound and the characterization of the resulting materials could reveal applications in areas such as biodegradable plastics, coatings, and adhesives.

Potential Polymer Type Key Monomer Feature Potential Polymer Property Exploratory Application
Poly(diene)Conjugated diene systemElastomeric, modifiable backboneBio-based elastomers, specialty rubbers
CopolymersEster functionality, alkyl chainTunable properties (e.g., Tg, solubility)Functional coatings, biodegradable plastics

Contribution to Bio-inspired Chemical Design and Bio-economy

Bio-inspired chemical design seeks to mimic nature's strategies to create novel molecules and materials with specific functions. nih.govnih.gov this compound and structurally related long-chain unsaturated esters are found in nature, often as semiochemicals, which are chemicals used for communication between organisms. For instance, many insect pheromones are long-chain unsaturated esters, and these natural signaling molecules provide inspiration for the design of environmentally benign pest management strategies.

The synthesis and application of compounds like this compound can contribute to the bio-economy, which is an economic model that emphasizes the use of renewable biological resources to produce food, energy, and industrial goods. nih.govufrj.brschmidtfutures.org By utilizing bio-based feedstocks and developing products that are biodegradable or have a lower environmental impact, the chemical industry can move towards more sustainable practices.

The use of synthetic pheromone analogues in integrated pest management (IPM) is a prime example of a bio-inspired technology that contributes to the bio-economy. These compounds can be used to monitor pest populations, disrupt mating, or attract pests to traps, thereby reducing the need for broad-spectrum insecticides. The development of efficient synthetic routes to molecules like this compound is crucial for making these technologies economically viable and widely accessible.

Bio-inspired Concept Application of this compound Contribution to Bio-economy
Chemical EcologySynthesis of potential pheromone analoguesDevelopment of sustainable pest control methods
Green ChemistryUse of a potentially bio-based building blockReduction of reliance on petrochemical feedstocks
Biomimetic SynthesisInspiration for the synthesis of complex natural productsAdvancement of synthetic methodologies

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